Benzaldehyde, 2-hydroxy-5-nonyl-, oxime, also known as 2-hydroxy-5-nonylbenzaldehyde oxime, is an organic compound with the molecular formula and a molecular weight of approximately 263.382 g/mol. This compound features a hydroxyl group and an oxime functional group, making it part of the broader class of aldehydes and oximes.
The compound can be synthesized from 4-nonylphenol through various chemical processes, including reactions involving magnesium bis-hydrocarbyloxide and formaldehyde or formaldehyde-liberating compounds under controlled conditions. It is also noted for its applications in organic synthesis and chemical extraction processes.
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime is classified as an aldoxime, which is characterized by the presence of a hydroxyl group attached to a carbon atom that is also double-bonded to a nitrogen atom (C=N-OH). It falls under the category of organic compounds with potential uses in industrial applications, particularly in solvent extraction processes.
The synthesis of Benzaldehyde, 2-hydroxy-5-nonyl-, oxime can be achieved through several methods:
The molecular structure of Benzaldehyde, 2-hydroxy-5-nonyl-, oxime can be represented as follows:
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime participates in various chemical reactions typical of aldoximes:
The mechanism of action for Benzaldehyde, 2-hydroxy-5-nonyl-, oxime primarily revolves around its reactivity as an oxime:
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime finds several scientific applications:
The core synthesis of 2-hydroxy-5-nonylbenzaldehyde oxime (IUPAC: 2-[(Z)-hydroxyiminomethyl]-4-nonylphenol) relies on the oximation of 2-hydroxy-5-nonylbenzaldehyde with hydroxylamine. This nucleophilic addition-elimination reaction proceeds via a two-step mechanism: First, hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the thermodynamically stable (Z)-oxime isomer, which predominates due to intramolecular hydrogen bonding between the oxime hydroxyl and adjacent phenolic oxygen [2] [7].
Critical parameters governing reaction efficiency include:
Table 1: Reaction Parameters for Optimized Oxime Formation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Hydroxylamine:aldehyde | 1.05:1 to 1.2:1 molar | Prevents unreacted aldehyde residues |
Reaction temperature | 60–80°C | Balances kinetics/stability |
Reaction time | 2–3 hours | >95% conversion |
Catalyst | Sodium acetate | Maintains pH 8–9 |
Traditional synthesis routes suffer from multi-step inefficiencies and environmental drawbacks. The conventional "magnesium methoxide method" requires: (i) alkylation of phenol with nonene to form nonylphenol; (ii) Reimer-Tiemann formylation to synthesize 2-hydroxy-5-nonylbenzaldehyde; and (iii) oximation with hydroxylamine. This process generates gaseous by-products (e.g., hydrogen), uses toxic solvents (toluene, hexane), and achieves only 80–85% purity due to chlorinated impurities from the formylation step [7] .
In contrast, green protocols emphasize atom economy and waste reduction:
Table 2: Environmental Footprint Comparison of Synthesis Methods
Metric | Conventional Method | Green Protocol | Reduction |
---|---|---|---|
Solvent consumption | 5.6 L/kg product | 2.1 L/kg product | 62.5% |
Energy input | 1,200 kWh/ton | 650 kWh/ton | 45.8% |
Purity | 80–85% | 96.2–98.5% | — |
By-product hydrogen | 12 L/kg | 0 L/kg | 100% |
Catalysts are pivotal in overcoming kinetic barriers and improving regioselectivity during oxime synthesis. Three classes demonstrate significant advantages:
Recent innovations include bimetallic catalysts (e.g., AlCl₃-ZnCl₂ on mesoporous silica), which synergistically enhance turnover frequency by 300% compared to single-metal systems. This occurs through dual activation: aluminum electrophilically polarizes C=O bonds, while zinc stabilizes the hydroxylamine nucleophile [1] .
Solvent-free operations and energy optimization are central to sustainable manufacturing:
These techniques exemplify industrial applications of green chemistry principles. A commercial plant implementing vapor-phase formylation and vacuum distillation reported 35% lower operating costs and 90% reduced solvent-related emissions while maintaining ≥98% product purity .
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